molecular formula C10H12ClNO2 B1347281 (4-Chloro-phenyl)-dimethylamino-acetic acid CAS No. 6327-71-5

(4-Chloro-phenyl)-dimethylamino-acetic acid

Cat. No. B1347281
CAS RN: 6327-71-5
M. Wt: 213.66 g/mol
InChI Key: MNNZTQAXBCVWKK-UHFFFAOYSA-N
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Description

“(4-Chloro-phenyl)-dimethylamino-acetic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can vary significantly depending on its exact structure and the presence of any functional groups12.



Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of “4-chloro-2-nitroaniline” involves the acetylation of 2-nitroaniline followed by chlorination3. However, the exact synthesis process for “(4-Chloro-phenyl)-dimethylamino-acetic acid” isn’t readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For example, “4-Chlorophenylacetic acid” has a molecular formula of C8H7ClO2, an average mass of 170.593 Da, and a Monoisotopic mass of 170.013458 Da1. However, the specific molecular structure of “(4-Chloro-phenyl)-dimethylamino-acetic acid” isn’t provided in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-phenyl)-dimethylamino-acetic acid” aren’t specified in the sources I found. However, similar compounds like boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “4-Chlorophenylacetic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 294.1±15.0 °C at 760 mmHg, and a flash point of 131.7±20.4 °C1. However, the specific physical and chemical properties of “(4-Chloro-phenyl)-dimethylamino-acetic acid” aren’t provided in the sources I found.


Scientific Research Applications

Degradation and Environmental Impact

  • Advanced Oxidation Processes for Acetaminophen Degradation : A study reviews the degradation of acetaminophen (a different compound but relevant in the context of chemical degradation and environmental impact) by advanced oxidation processes, summarizing by-products, biotoxicity, and degradation pathways. The degradation of chemicals in aqueous media leads to various by-products that may threaten ecosystems if released untreated (Qutob et al., 2022).

  • Environmental Fate of Herbicides : An analysis of 2,4-D herbicide toxicity trends and gaps suggests a focus on its environmental fate, including toxicological studies and impacts on non-target species. This reflects the importance of understanding the broader environmental implications of chemical use (Zuanazzi et al., 2020).

Chemical Properties and Applications

  • Properties of Chlorogenic Acid : Chlorogenic acid is reviewed for its pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective roles. Although it's a different compound, the review highlights the potential wide-ranging applications of specific chemical compounds in both health and environmental contexts (Naveed et al., 2018).

  • Organic Acids in Industrial Applications : The use of peracetic acid for wastewater disinfection is discussed, emphasizing its effectiveness and environmental advantages. This illustrates the utility of chemical compounds in environmental management and industrial processes (Kitis, 2004).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, “4-Chlorophenylacetic acid” should be handled with care to avoid contact with skin and eyes6. However, the specific safety and hazards of “(4-Chloro-phenyl)-dimethylamino-acetic acid” aren’t provided in the sources I found.


Future Directions

The future directions for “(4-Chloro-phenyl)-dimethylamino-acetic acid” aren’t specified in the sources I found. However, derivatives of indole, a similar compound, are of wide interest because of their diverse biological and clinical applications7.


Please note that the information provided is based on the available sources and there may be additional information not included here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZTQAXBCVWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287333
Record name (4-Chloro-phenyl)-dimethylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-dimethylamino-acetic acid

CAS RN

6327-71-5
Record name 4-Chloro-α-(dimethylamino)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6327-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 50379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6327-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chloro-phenyl)-dimethylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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